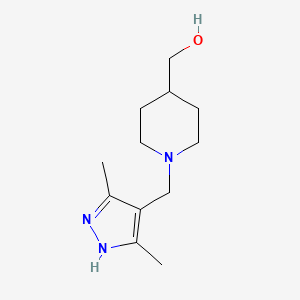

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

CAS No.: 1597561-76-6

Cat. No.: VC3115201

Molecular Formula: C12H21N3O

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1597561-76-6 |

|---|---|

| Molecular Formula | C12H21N3O |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | [1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-11(8-16)4-6-15/h11,16H,3-8H2,1-2H3,(H,13,14) |

| Standard InChI Key | BPEBAODKIFOOBU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)CN2CCC(CC2)CO |

| Canonical SMILES | CC1=C(C(=NN1)C)CN2CCC(CC2)CO |

Introduction

Chemical Identity and Properties

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol is a heterocyclic organic compound containing both pyrazole and piperidine ring systems. The compound is characterized by a 3,5-dimethyl-1H-pyrazole ring linked to a piperidine ring via a methylene bridge, with the piperidine ring bearing a hydroxymethyl group at the 4-position. This structural arrangement contributes to its distinct chemical properties and potential biological activities.

Basic Identification

The compound can be identified by several key parameters as detailed in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1597561-76-6 |

| Molecular Formula | C12H21N3O |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | [1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-11(8-16)4-6-15/h11,16H,3-8H2,1-2H3,(H,13,14) |

| Standard InChIKey | BPEBAODKIFOOBU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)CN2CCC(CC2)CO |

The compound is registered in various chemical databases, including PubChem, where structural information and related data are maintained for research purposes.

Structural Characteristics

The structure of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol features several key functional groups that potentially contribute to its chemical reactivity and biological properties:

-

A pyrazole heterocycle with methyl substituents at positions 3 and 5

-

A secondary amine (N-H) at position 1 of the pyrazole ring

-

A methylene linker connecting the pyrazole to the piperidine

-

A tertiary amine within the piperidine ring

-

A primary alcohol (hydroxymethyl) group at position 4 of the piperidine

Synthesis Methods

Related Synthetic Examples

Some insight into potential synthetic routes can be gained from related compounds. For example, the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS: 58789-53-0) involves multiple steps, including:

-

Preparation of pyrazole precursors

-

Cyclization to form the pyrazole ring

-

Functionalization to introduce the hydroxymethyl group

In particular, reductive methods involving lithium aluminum hydride (LiAlH₄) have been employed to convert carboxylic acid or ester derivatives to the corresponding alcohols in related pyrazole systems . This suggests similar approaches might be applicable for the synthesis of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol.

The presence of the pyrazole ring, coupled with the piperidine scaffold in (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, suggests potential applications in drug discovery, particularly in developing compounds that modulate enzyme activity or interact with specific receptors.

Structure-Activity Relationships

Studies on related pyrazole derivatives have provided insights into structure-activity relationships that might be relevant to (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol:

-

The substitution pattern on the pyrazole ring significantly influences biological activity. For instance, in pyrazole-based enzyme inhibitors, the presence and position of methyl groups on the pyrazole ring can affect potency and selectivity .

-

The linking group between heterocyclic systems plays a crucial role in determining biological activity. The methylene bridge in our compound of interest may confer specific conformational properties that could influence its interaction with biological targets .

-

The hydroxymethyl functionality in the piperidine ring might enhance water solubility and provide additional hydrogen bonding sites for interaction with biological targets, potentially enhancing selectivity .

Research on pyrazole-4-sulfonamide derivatives has shown that compounds with specific substitution patterns can exhibit antiproliferative activity against cancer cell lines. For example, certain derivatives showed IC₅₀ values as low as 1.7 μM against U937 cells without significant cytotoxicity to normal cells (LC₅₀ > 100 μM) .

Physical and Chemical Properties

The physical and chemical properties of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol are important for understanding its behavior in various systems and for developing appropriate handling procedures.

Stability and Reactivity

The stability of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol under various conditions is an important consideration for its storage, handling, and application in research:

-

The pyrazole ring is generally stable under ambient conditions but may undergo substitution reactions under certain conditions.

-

The primary alcohol (hydroxymethyl) group can potentially participate in oxidation reactions or serve as a nucleophile in appropriate contexts.

-

The tertiary amine of the piperidine ring might exhibit basic properties and could act as a hydrogen bond acceptor in intermolecular interactions.

Analytical Methods and Characterization

Spectroscopic Identification

Spectroscopic methods play a crucial role in the identification and characterization of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol and related compounds. Based on studies of similar pyrazole derivatives, the following spectroscopic features might be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals for methyl protons of the pyrazole ring (typically δ 2.0-2.5 ppm), methylene linker protons (δ 3.0-4.0 ppm), piperidine ring protons (δ 1.0-3.0 ppm), and hydroxyl proton (variable, depending on solvent)

-

¹³C NMR: Characteristic signals for pyrazole carbons (δ 110-150 ppm), methyl carbons (δ 10-15 ppm), and hydroxymethyl carbon (δ 60-70 ppm)

Mass Spectrometry:

-

Expected molecular ion peak at m/z 223 corresponding to the molecular weight

-

Fragmentation pattern likely involving cleavage at the methylene linker between the pyrazole and piperidine rings

Infrared Spectroscopy:

-

Characteristic absorption bands for O-H stretching (3200-3600 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C=N stretching of the pyrazole ring (1600-1650 cm⁻¹)

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable for the analysis and purification of (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol:

-

HPLC analysis would typically employ reverse-phase conditions, with methanol or acetonitrile/water gradient systems

-

UV detection at wavelengths characteristic for pyrazole absorption (typically 220-280 nm)

-

Mass spectrometric detection for enhanced sensitivity and specificity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume